1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene
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Overview
Description
1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene is an organic compound with the molecular formula C10H12BrF It is a derivative of benzene, where a bromine atom is attached to the benzene ring at the first position, and a 1-fluoro-2-methylpropan-2-yl group is attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene can be synthesized through a multi-step process involving the bromination and fluorination of appropriate precursor compounds. One common method involves the bromination of 3-(1-fluoro-2-methylpropan-2-yl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a suitable solvent, such as dichloromethane, at a controlled temperature to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding phenols.
Oxidation Reactions: The compound can undergo oxidation reactions to form benzoic acid derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: 3-(1-fluoro-2-methylpropan-2-yl)phenol.
Oxidation: 3-(1-fluoro-2-methylpropan-2-yl)benzoic acid.
Reduction: 3-(1-fluoro-2-methylpropan-2-yl)benzene.
Scientific Research Applications
1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene exerts its effects involves its interaction with molecular targets through its bromine and fluorine substituents. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological systems .
Comparison with Similar Compounds
1-Bromo-3-fluoro-2-methylbenzene: Similar structure but lacks the 1-fluoro-2-methylpropan-2-yl group.
1-Bromo-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the 1-fluoro-2-methylpropan-2-yl group.
1-Bromo-3-(1-fluoroethyl)benzene: Contains a 1-fluoroethyl group instead of the 1-fluoro-2-methylpropan-2-yl group.
Uniqueness: 1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The 1-fluoro-2-methylpropan-2-yl group also provides steric hindrance and electronic effects that influence its chemical behavior .
Properties
IUPAC Name |
1-bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZIWAQNXYKEIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CF)C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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